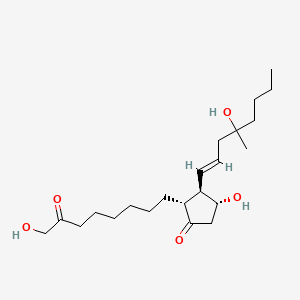

Génistéine 8-C-glucoside

Vue d'ensemble

Description

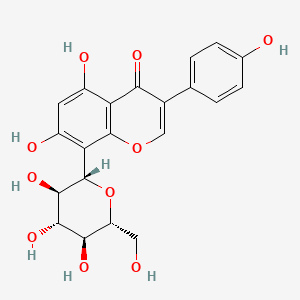

Le génistéine 8-C-glucoside, communément appelé G8CG, est un glucoside naturel isolé des fleurs de Lupinus luteus L. Il appartient à la classe des isoflavones, qui sont une sous-classe des flavonoïdes. Les isoflavones sont des composés polyphénoliques largement répandus dans les plantes et sont connus pour leurs diverses activités biologiques, notamment leurs propriétés antioxydantes, anti-inflammatoires et anticancéreuses .

Applications De Recherche Scientifique

Genistein 8-C-glucoside has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of glucosides.

Biology: The compound is studied for its effects on cellular processes, including apoptosis and mitochondrial membrane depolarization.

Medicine: Genistein 8-C-glucoside is investigated for its potential as a chemotherapeutic agent, particularly in the treatment of ovarian cancer. .

Mécanisme D'action

Target of Action

Genistein 8-C-glucoside (G8CG) primarily targets the mitochondria in cells . The mitochondria play a crucial role in energy production, cell signaling, and apoptosis .

Mode of Action

G8CG interacts with its target, the mitochondria, by inducing mitochondrial membrane depolarization . This interaction leads to changes in the mitochondrial function, including blocking oxidative phosphorylation (OXPHOS), inhibiting oxygen consumption rate (OCR), increasing reactive oxygen species (ROS) production, and diminishing mitochondrial membrane potential (MMP) .

Biochemical Pathways

The action of G8CG affects the oxidative phosphorylation pathway . This pathway is crucial for ATP production in cells. By blocking this pathway, G8CG disrupts the normal energy production process in cells, leading to increased ROS production and decreased MMP .

Result of Action

The primary result of G8CG’s action is the induction of apoptosis , or programmed cell death . This is achieved through the depolarization of the mitochondrial membrane, disruption of energy production, and increase in ROS production .

Action Environment

The action, efficacy, and stability of G8CG can be influenced by various environmental factors. For instance, the concentration of G8CG can impact its cytotoxic activity, as seen in studies where different concentrations of G8CG were used on human SK-OV-3 ovarian carcinoma cells . .

Analyse Biochimique

Biochemical Properties

Genistein 8-C-glucoside plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with protein-tyrosine kinases, leading to the induction of G2/M phase cell cycle arrest and apoptosis . Additionally, genistein 8-C-glucoside inhibits DNA topoisomerase II, suppresses telomerase activity, and inhibits angiogenesis . These interactions highlight its potential as a chemotherapeutic agent.

Cellular Effects

Genistein 8-C-glucoside exerts various effects on different types of cells and cellular processes. In human ovarian carcinoma cells (SK-OV-3), genistein 8-C-glucoside treatment results in the inhibition of cell proliferation, induction of apoptotic cell death, and loss of mitochondrial membrane potential . It also influences cell signaling pathways, gene expression, and cellular metabolism by inducing mitochondrial membrane depolarization and apoptosis . These effects underscore its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of genistein 8-C-glucoside involves several key processes. It induces apoptosis through mitochondrial membrane depolarization and activation of caspases . Genistein 8-C-glucoside also inhibits protein-tyrosine kinases, leading to cell cycle arrest in the G2/M phase . Furthermore, it inhibits DNA topoisomerase II, suppresses telomerase activity, and inhibits angiogenesis . These molecular interactions contribute to its anticancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of genistein 8-C-glucoside can change over time. Studies have shown that genistein 8-C-glucoside treatment results in a time-dependent decrease in cell proliferation and an increase in apoptotic cell death . Additionally, the stability and degradation of genistein 8-C-glucoside can influence its long-term effects on cellular function. Long-term exposure to genistein 8-C-glucoside has been associated with sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of genistein 8-C-glucoside vary with different dosages in animal models. At lower doses, genistein 8-C-glucoside has been shown to enhance cognitive performance and reduce oxidative stress in memory impairment models . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

Genistein 8-C-glucoside is involved in various metabolic pathways, including the shikimate pathway in plants . After ingestion, it undergoes biotransformation processes that direct its bioavailability and further activity . The compound interacts with enzymes such as glycosyltransferases, which catalyze the conversion of genistein to genistein-8-C-glucoside . These metabolic interactions are crucial for its biological activity.

Transport and Distribution

Within cells and tissues, genistein 8-C-glucoside is transported and distributed through specific transporters and binding proteins. It has been shown to affect glucose transport and lipid metabolism, depending on its concentration . The compound’s localization and accumulation within cells are influenced by its interactions with transporters and binding proteins, which play a role in its therapeutic effects.

Subcellular Localization

Genistein 8-C-glucoside exhibits specific subcellular localization, which can affect its activity and function. It has been reported that genistein-8-C-glucoside targets plastids in plant cells . Additionally, the compound’s activity may be influenced by post-translational modifications and targeting signals that direct it to specific compartments or organelles. These factors contribute to its overall biological effects.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Le génistéine 8-C-glucoside peut être synthétisé par glycosylation de la génistéine. Le processus implique la réaction de la génistéine avec un donneur de glycosyle approprié dans des conditions acides ou enzymatiques. La réaction nécessite généralement un catalyseur, tel qu'un acide de Lewis ou une enzyme glycosyltransférase, pour faciliter la formation de la liaison glycosidique .

Méthodes de production industrielle

La production industrielle de this compound implique l'extraction et la purification du composé à partir de sources végétales, en particulier des fleurs de Lupinus luteus L. Le processus d'extraction comprend une extraction par solvant, suivie de techniques chromatographiques pour isoler et purifier le composé. Le produit purifié est ensuite soumis à des mesures de contrôle qualité pour garantir sa pureté et son efficacité .

Analyse Des Réactions Chimiques

Types de réactions

Le génistéine 8-C-glucoside subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des quinones et d'autres produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.

Substitution : Les groupes hydroxyle du composé peuvent subir des réactions de substitution avec divers réactifs.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les chlorures d'acyle et les halogénoalcanes sont utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les quinones, les isoflavones réduites et les dérivés substitués de la this compound .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier les réactions de glycosylation et la synthèse des glucosides.

Biologie : Le composé est étudié pour ses effets sur les processus cellulaires, notamment l'apoptose et la dépolarisation de la membrane mitochondriale.

Médecine : Le this compound est étudié pour son potentiel en tant qu'agent chimiothérapeutique, en particulier dans le traitement du cancer de l'ovaire. .

Mécanisme d'action

Le this compound exerce ses effets par le biais de plusieurs mécanismes, notamment :

Induction de l'apoptose : Le composé induit l'apoptose en provoquant une dépolarisation de la membrane mitochondriale et en générant des espèces réactives de l'oxygène.

Induction des protéines-tyrosine kinases : Il active les protéines-tyrosine kinases, conduisant à l'arrêt du cycle cellulaire et à l'inhibition de la prolifération cellulaire.

Inhibition de la topoisomérase II de l'ADN : Le composé inhibe la topoisomérase II de l'ADN, empêchant la réplication et la transcription de l'ADN.

Suppression de l'activité de la télomérase : Il supprime l'activité de la télomérase, conduisant au raccourcissement des télomères et à la mort cellulaire.

Inhibition de l'angiogenèse : Le composé inhibe l'angiogenèse, réduisant l'apport sanguin aux tumeurs et inhibant leur croissance

Comparaison Avec Des Composés Similaires

Le génistéine 8-C-glucoside est unique parmi les isoflavones en raison de son schéma de glycosylation spécifique. Des composés similaires incluent :

Génistéine : La forme aglycone du this compound, connue pour ses propriétés anticancéreuses et antioxydantes.

Daïdzéine : Une autre isoflavone avec des activités biologiques similaires mais des schémas de glycosylation différents.

Biochanine A : Une isoflavone ayant des similitudes structurales avec la génistéine mais ayant des activités biologiques différentes

Le this compound se distingue par son activité cytotoxique puissante et sa capacité à induire l'apoptose par dépolarisation de la membrane mitochondriale, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .

Propriétés

IUPAC Name |

5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c22-6-13-17(27)18(28)19(29)21(31-13)15-12(25)5-11(24)14-16(26)10(7-30-20(14)15)8-1-3-9(23)4-2-8/h1-5,7,13,17-19,21-25,27-29H,6H2/t13-,17-,18+,19-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWJJOYYZFELEZ-FFYOZGDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415186 | |

| Record name | Genistein 8-C-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66026-80-0 | |

| Record name | Genistein 8-C-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66026-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Genistein 8-C-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

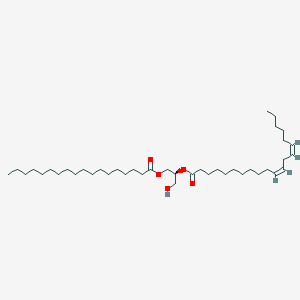

![N-[(3R,9E,15S,21E,27S)-15,27-diacetamido-10,22,34-trimethyl-7,19,31-trioxido-2,8,14,20,26,32-hexaoxo-1,13,25-trioxa-7,19,31-triazacyclohexatriaconta-9,21,33-trien-3-yl]acetamide;iron(3+)](/img/structure/B1242633.png)

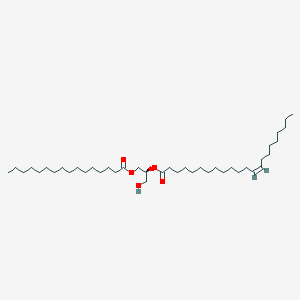

![4,7,14,16,20-Pentahydroxy-15-[(2-methylbutanoyl)oxy]-4,9-epoxycevan-3-yl 2-hydroxy-2-methylbutanoate](/img/structure/B1242647.png)